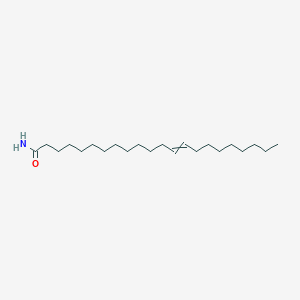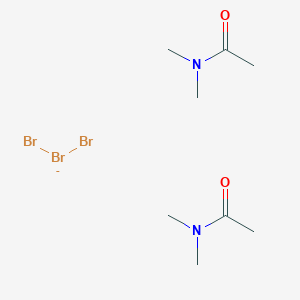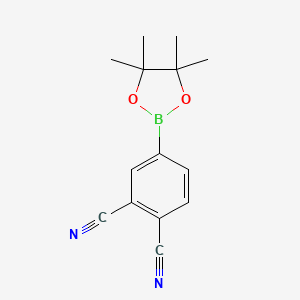
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile is an organic compound that features a phthalonitrile group attached to a dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile typically involves the reaction of phthalonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it into corresponding boronates.
Substitution: It participates in Suzuki-Miyaura coupling reactions, where it reacts with halides to form biaryl compounds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include biaryl compounds and boronic acids.
科学研究应用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile is utilized in various scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is explored for its potential in developing boron-containing drugs.
Medicine: It is investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It serves as a precursor in the production of advanced materials and polymers.
作用机制
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of biaryl compounds through palladium-catalyzed cross-coupling. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of intermediate complexes.
相似化合物的比较
Similar compounds to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of a phthalonitrile group.
Phenylboronic acid pinacol ester: It features a phenyl group attached to the dioxaborolane ring.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a pyrazole ring instead of a phthalonitrile group. The uniqueness of this compound lies in its phthalonitrile group, which imparts distinct reactivity and applications compared to its analogs .
属性
分子式 |
C14H15BN2O2 |
|---|---|
分子量 |
254.09 g/mol |
IUPAC 名称 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H15BN2O2/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(8-16)11(7-12)9-17/h5-7H,1-4H3 |
InChI 键 |
URYJRUOOVOCDLA-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B12510855.png)
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B12510877.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B12510883.png)

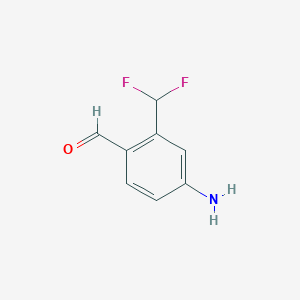
![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)
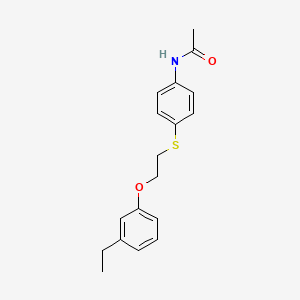
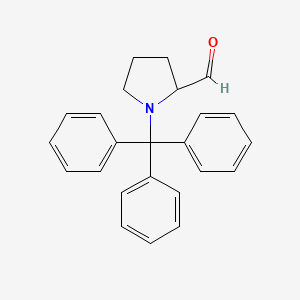
![(3-Amino-3-carboxypropyl)({[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl})methylsulfanium tosylate](/img/structure/B12510913.png)

